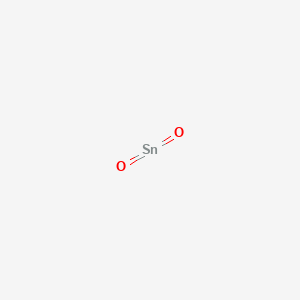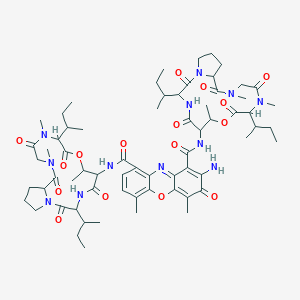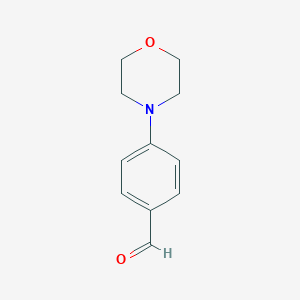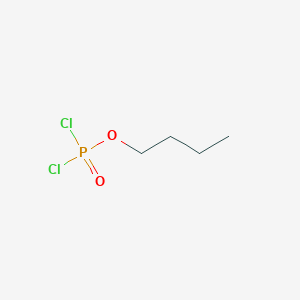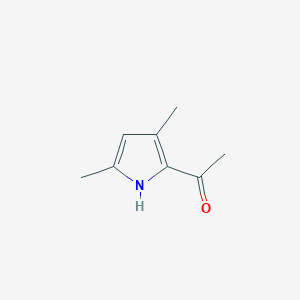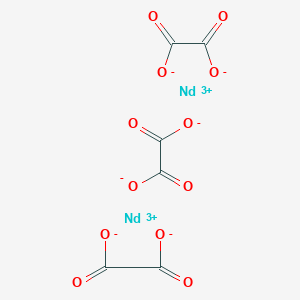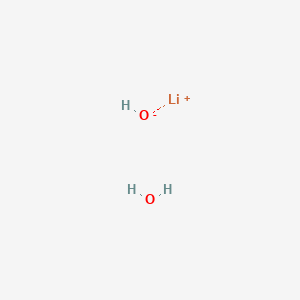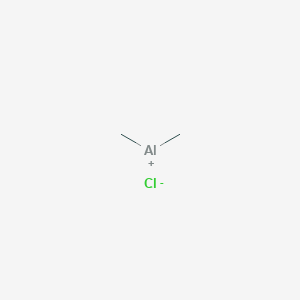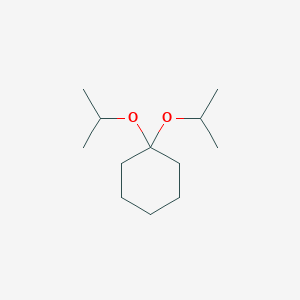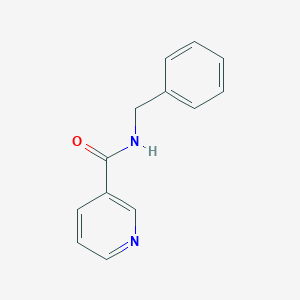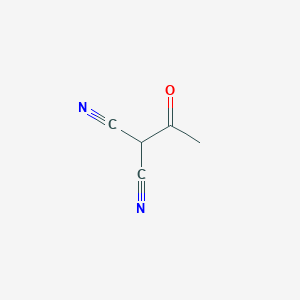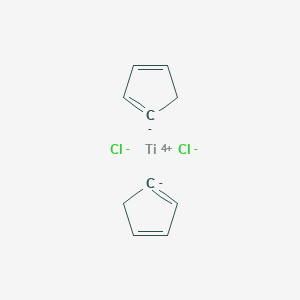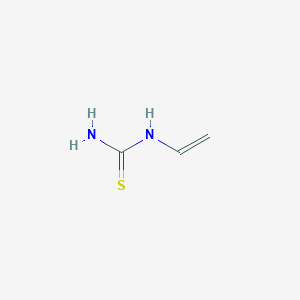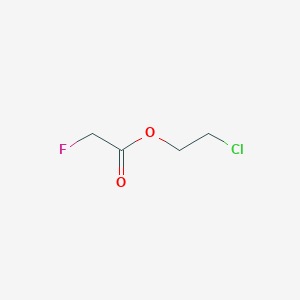
2-Chloroethyl fluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl fluoroacetate is an organic compound with the molecular formula C4H6ClFO2. This compound is a derivative of acetic acid, where the hydrogen atom in the carboxyl group is replaced by a fluoro group and the hydrogen atom in the methyl group is replaced by a 2-chloroethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, fluoro-, (2-chloroethyl) ester typically involves the esterification of fluoroacetic acid with 2-chloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reaction mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of acetic acid, fluoro-, (2-chloroethyl) ester may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can enhance the production rate and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroethyl fluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and chloro groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield fluoroacetic acid and 2-chloroethanol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or acetone.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products
Substitution Reactions: Products include substituted esters or ethers.
Hydrolysis: Products are fluoroacetic acid and 2-chloroethanol.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl fluoroacetate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of acetic acid, fluoro-, (2-chloroethyl) ester involves its interaction with nucleophiles and electrophiles in chemical reactions. The fluoro and chloro groups can participate in substitution reactions, while the ester bond can undergo hydrolysis. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, fluoro-, ethyl ester: Similar in structure but with an ethyl group instead of a 2-chloroethyl group.
Acetic acid, chloro-, ethyl ester: Contains a chloro group but lacks the fluoro group.
Acetic acid, 2-fluoro-, dodecyl ester: Contains a longer alkyl chain and a fluoro group.
Uniqueness
2-Chloroethyl fluoroacetate is unique due to the presence of both fluoro and chloro groups, which impart distinct reactivity and properties. This combination allows for specific interactions and applications that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
1537-62-8 |
|---|---|
Molekularformel |
C4H6ClFO2 |
Molekulargewicht |
140.54 g/mol |
IUPAC-Name |
2-chloroethyl 2-fluoroacetate |
InChI |
InChI=1S/C4H6ClFO2/c5-1-2-8-4(7)3-6/h1-3H2 |
InChI-Schlüssel |
CWHHGNAXXOPUIF-UHFFFAOYSA-N |
SMILES |
C(CCl)OC(=O)CF |
Kanonische SMILES |
C(CCl)OC(=O)CF |
Key on ui other cas no. |
1537-62-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


